molecular formula C15H22N2O2 B3841639 N'-butanoyl-4-tert-butylbenzohydrazide

N'-butanoyl-4-tert-butylbenzohydrazide

Cat. No.: B3841639
M. Wt: 262.35 g/mol
InChI Key: XCRNUZFVQKTTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Butanoyl-4-tert-butylbenzohydrazide is a benzohydrazide derivative characterized by a 4-tert-butylphenyl core substituted with a butanoyl hydrazide moiety. This compound belongs to a class of hydrazides known for their diverse biological activities, including enzyme inhibition, antimicrobial, and antifungal properties . Synthetically, it is typically prepared via condensation reactions between 4-tert-butylbenzhydrazide and acylating agents like butanoyl chloride under basic conditions .

Properties

IUPAC Name

N'-butanoyl-4-tert-butylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-5-6-13(18)16-17-14(19)11-7-9-12(10-8-11)15(2,3)4/h7-10H,5-6H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRNUZFVQKTTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-butanoyl-4-tert-butylbenzohydrazide typically involves the condensation of 4-tert-butylbenzoic acid with butanoyl hydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product .

Industrial Production Methods

Industrial production of N’-butanoyl-4-tert-butylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

N’-butanoyl-4-tert-butylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The hydrazide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

N’-butanoyl-4-tert-butylbenzohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N’-butanoyl-4-tert-butylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as urease, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives

These derivatives replace the butanoyl group with aromatic aldehyde-derived Schiff bases. For example, compounds with electron-donating substituents (e.g., -OCH₃, -CH₃) on the benzylidene ring exhibit superior urease inhibition (IC₅₀ = 13.33 ± 0.58 µM) compared to N'-butanoyl-4-tert-butylbenzohydrazide, which lacks such substituents .

N'-Benzoyl-N-(tert-butyl)benzohydrazide Analogues

Modifications at the N-tert-butylhydrazine moiety (e.g., halogenation or methylation) significantly impact antifungal activity. For instance, fluorinated derivatives showed enhanced efficacy against Botrytis cinerea compared to the parent compound, highlighting the role of electronegative groups in target interaction .

(Z)-N-Benzoyl-N'-(trifluoro-4-oxo-4-phenylbutan-2-ylidene)benzohydrazides

However, this structural complexity may reduce synthetic yield compared to this compound .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups : Substituents like -OCH₃ or -CH₃ on the benzylidene ring () enhance urease inhibition by 10–20 fold compared to unsubstituted analogs, likely due to improved enzyme active-site interactions .
  • Fluorine Substitution : Fluorinated N'-benzoyl derivatives () show a 3-fold increase in antifungal activity, attributed to enhanced electronegativity and membrane penetration .
  • Thiocarbonyl vs. Carbonyl : Thiocarbonyl analogs () may exhibit altered binding kinetics due to differential hydrogen-bonding capacity and metal coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-butanoyl-4-tert-butylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-butanoyl-4-tert-butylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.